molecular formula C10H10BrFO2 B6305766 Ethyl 6-bromo-2-fluoro-3-methylbenzoate CAS No. 1805421-53-7

Ethyl 6-bromo-2-fluoro-3-methylbenzoate

Cat. No. B6305766
CAS RN: 1805421-53-7
M. Wt: 261.09 g/mol
InChI Key: HHQDZKUHBNOEOB-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-fluoro-3-methylbenzoate is a chemical compound with the CAS Number: 1805421-53-7 . It has a molecular weight of 261.09 . It is in liquid form at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C10H10BrFO2/c1-3-14-10(13)8-7(11)5-4-6(2)9(8)12/h4-5H,3H2,1-2H3 . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 261.09 . The compound is stored at a temperature of 2-8°C .

Mechanism of Action

The mechanism of action for Ethyl 6-bromo-2-fluoro-3-methylbenzoate is not specified in the search results. As it is used in various scientific research applications, the mechanism of action may vary depending on the specific context of use.

Safety and Hazards

This compound is associated with certain hazards. The safety information pictograms indicate that it is under GHS07, which represents exclamation mark pictograms . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .

properties

IUPAC Name

ethyl 6-bromo-2-fluoro-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO2/c1-3-14-10(13)8-7(11)5-4-6(2)9(8)12/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQDZKUHBNOEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1F)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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